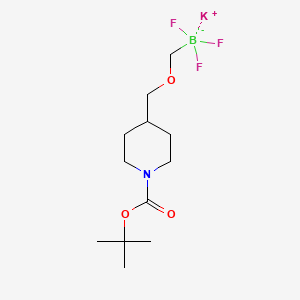

Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

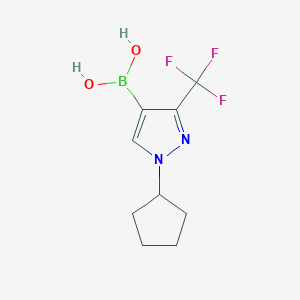

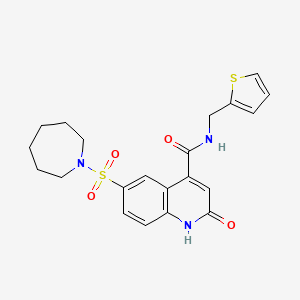

Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate is a chemical compound with the CAS Number: 1823136-59-9 . It has a molecular weight of 335.22 and its IUPAC name is potassium ({[1-(tert-butoxycarbonyl)-4-piperidinyl]methoxy}methyl)(trifluoro)borate (1-) .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22BF3NO3.K/c1-12(2,3)20-11(18)17-6-4-10(5-7-17)8-19-9-13(14,15)16;/h10H,4-9H2,1-3H3;/q-1;+1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 335.22 . The compound should be stored in a freezer for optimal preservation .Scientific Research Applications

Synthesis and Cross-Coupling Reactions

Potassium Boc-protected aminomethyltrifluoroborate has been synthesized successfully through a "one-pot" process, primarily functioning as a primary aminomethyl equivalent. This compound has shown significant utility in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and hetaryl chlorides, yielding good to excellent results. Such reactions are crucial in the field of organic synthesis, providing a pathway to create complex molecules with potential applications in pharmaceuticals and materials science (Molander & Shin, 2011).

Development of Protected Secondary Alcohols

Another significant application of potassium Boc-protected aminomethyltrifluoroborate is in the stereospecific cross-coupling of secondary organotrifluoroborates. This process involves the palladium-catalyzed Suzuki-Miyaura reaction with aryl and heteroaryl chlorides, leading to the production of protected secondary alcohols. This method is noted for its high yield and retention of stereochemistry, which is vital in developing enantiomerically pure compounds for various scientific applications (Molander & Wisniewski, 2012).

NMR Spectral Data and Chemical Analysis

Comprehensive NMR spectral data (1H, 13C, 19F, and 11B) for potassium organotrifluoroborates, including those similar to potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate, have been described. This data is invaluable for researchers in accurately characterizing these compounds and understanding their structural and electronic properties, which is essential in both academic and industrial research settings (Oliveira et al., 2009).

Advanced Synthesis Techniques

Potassium Boc-protected aminomethyltrifluoroborates have been prepared in a standardized two-step process, and their application in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and hetaryl chlorides has been studied. This advancement allows for easier access to secondary aminomethyl substructures, which are essential components in many pharmaceutical and agrochemical compounds (Molander & Shin, 2012).

Safety and Hazards

properties

IUPAC Name |

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxymethyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BF3NO3.K/c1-12(2,3)20-11(18)17-6-4-10(5-7-17)8-19-9-13(14,15)16;/h10H,4-9H2,1-3H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCMRJJYDAQVND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BF3KNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methyl acetate](/img/structure/B2681618.png)

![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681623.png)

![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)

![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)

![1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2681635.png)